(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone
is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . This compound is likely to be a part of a larger class of benzothiazole derivatives .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid was used in one synthesis . The intermediate compounds were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a benzothiazole ring, a piperazine ring, and a piperidine ring. The methoxy group is attached to the benzothiazole ring, and the methylsulfonyl group is attached to the piperidine ring .Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing new derivatives incorporating benzothiazole and piperazine moieties, similar to the core structure of the queried compound, and evaluating their antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized a range of pyridine derivatives featuring substituted benzothiazoles and evaluated their in vitro antimicrobial activity, observing variable and modest activity against different strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antiproliferative and Structural Analysis
Prasad et al. (2018) prepared a compound with a similar core structure and evaluated it for antiproliferative activity. The structure was characterized using various spectroscopic methods and X-ray diffraction studies. This study highlighted the significance of inter and intra-molecular hydrogen bonds in stabilizing the molecular structure, which could be crucial for its biological activity (Prasad et al., 2018).
Anti-Mycobacterial Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, synthesizing structurally diverse carboxamides and assessing their activity against Mycobacterium tuberculosis. Their study found several compounds with low micromolar range MICs and highlighted the potential of such structures in developing new anti-tuberculosis agents (Pancholia et al., 2016).
Antagonist Activity Evaluation
A study by Shim et al. (2002) explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research contributes to understanding the structure-activity relationships and the design of receptor-specific drugs (Shim et al., 2002).
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound likely affects the biochemical pathway involving the conversion of arachidonic acid into prostaglandins. This is achieved by inhibiting the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory activity .
Result of Action
The result of the compound’s action is likely the inhibition of inflammation and pain, as suggested by the action of similar compounds . For instance, certain compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed high values for COX-1 inhibition .
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S2/c1-27-15-5-6-16-17(12-15)28-19(20-16)22-10-8-21(9-11-22)18(24)14-4-3-7-23(13-14)29(2,25)26/h5-6,12,14H,3-4,7-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRTXVQTSVWEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.